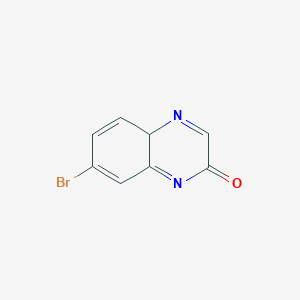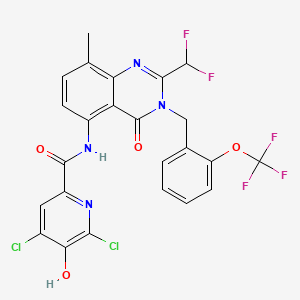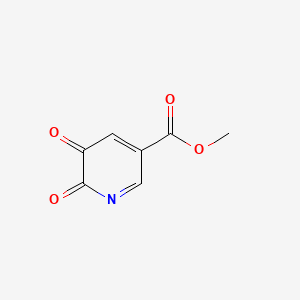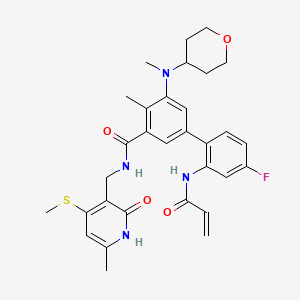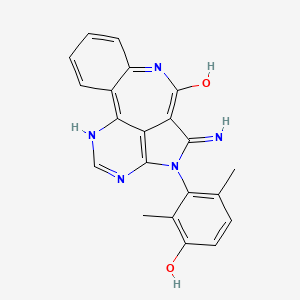
Pkmyt1-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pkmyt1-IN-1 is a selective inhibitor of the protein kinase membrane-associated tyrosine/threonine 1 (PKMYT1). PKMYT1 is a member of the WEE family of kinases, which play a crucial role in cell cycle regulation by phosphorylating cyclin-dependent kinase 1 (CDK1) at threonine 14 and tyrosine 15. This phosphorylation prevents the premature entry of cells into mitosis, thereby maintaining genomic stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pkmyt1-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity and selectivity towards PKMYT1.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to ensure consistent quality and yield. The use of automated systems and high-throughput screening can further streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
Pkmyt1-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions can introduce different substituents to the core structure, potentially altering its inhibitory activity.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting Agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and selectivities .
Aplicaciones Científicas De Investigación
Pkmyt1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PKMYT1 in cell cycle regulation and its interactions with other proteins.
Biology: Employed in research to understand the molecular mechanisms of cell cycle control and the effects of PKMYT1 inhibition on cellular processes.
Medicine: Investigated as a potential therapeutic agent for treating cancers that exhibit high levels of PKMYT1 activity, such as certain types of breast and ovarian cancers
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the PKMYT1 pathway.
Mecanismo De Acción
Pkmyt1-IN-1 exerts its effects by selectively inhibiting the kinase activity of PKMYT1. This inhibition prevents the phosphorylation of CDK1 at threonine 14 and tyrosine 15, leading to the activation of CDK1 and the premature entry of cells into mitosis. This can result in mitotic catastrophe and cell death, particularly in cancer cells with high levels of PKMYT1 activity . The molecular targets and pathways involved include the CDK1-cyclin B complex and the DNA damage response pathway .
Comparación Con Compuestos Similares
Similar Compounds
RP-6306: Another selective inhibitor of PKMYT1, used in similar research applications.
WEE1 Inhibitors: Such as adavosertib, which target the WEE1 kinase, a close relative of PKMYT1.
Uniqueness
Pkmyt1-IN-1 is unique in its high selectivity for PKMYT1 compared to other kinases. This selectivity makes it a valuable tool for studying the specific role of PKMYT1 in cell cycle regulation and its potential as a therapeutic target .
Propiedades
Fórmula molecular |
C21H17N5O2 |
|---|---|
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
12-(3-hydroxy-2,6-dimethylphenyl)-11-imino-8,12,14,16-tetrazatetracyclo[8.6.1.02,7.013,17]heptadeca-1,3,5,7,9,13(17),14-heptaen-9-ol |
InChI |
InChI=1S/C21H17N5O2/c1-10-7-8-14(27)11(2)18(10)26-19(22)16-15-17(23-9-24-20(15)26)12-5-3-4-6-13(12)25-21(16)28/h3-9,22,27-28H,1-2H3,(H,23,24) |
Clave InChI |
BRYKANUUAQQQFG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)O)C)N2C3=C4C(=C(N=C5C=CC=CC5=C4NC=N3)O)C2=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



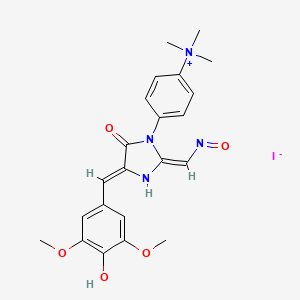
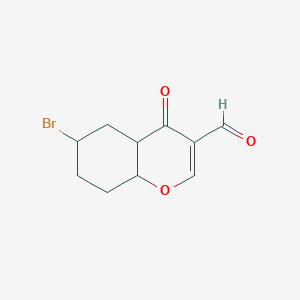
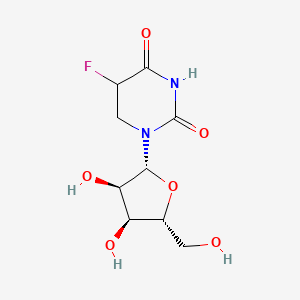
![methyl (1S,2R,18R,19R,22R,34S,37R,40R,52S)-22-amino-2-[(2S,4R,5R)-4-amino-5-hydroxyoxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate;sulfuric acid](/img/structure/B12365770.png)
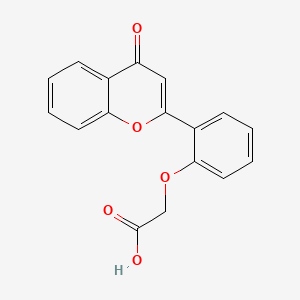
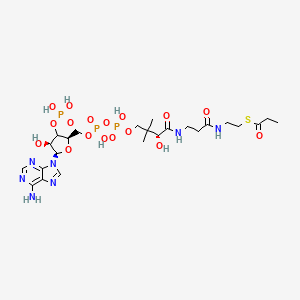

![N-[2,6-bis(trideuteriomethyl)phenyl]-2-piperazin-1-ylacetamide](/img/structure/B12365801.png)
